n-ヘプチルマロン酸

説明

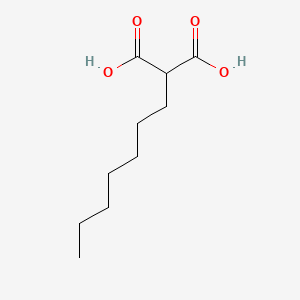

n-Heptylmalonic acid, a derivative of malonic acid, is a compound of interest due to its unique chemical structure and properties. Malonic acid derivatives are crucial in various synthetic and analytical chemistry applications, including the synthesis of other complex molecules.

Synthesis Analysis

The synthesis of n-Heptylmalonic acid and related derivatives often involves the formation of aminomalonic acid derivatives through specific coordination complexes or reactions with amines. Studies have reported on the synthesis of various malonic acid derivatives, highlighting the versatility of these compounds in forming complex structures and their reactivity under different conditions (Birse et al., 1988).

Molecular Structure Analysis

The molecular structure of malonic acid derivatives, including n-Heptylmalonic acid, can be characterized by techniques such as X-ray crystallography. For instance, studies on related compounds, like benzylmalonic acid, have provided insights into the conformation of the carboxylic groups and the overall molecular geometry (Lepore et al., 1975).

Chemical Reactions and Properties

Malonic acid derivatives participate in various chemical reactions, highlighting their chemical properties. For example, the decarboxylation of these compounds can lead to the formation of different products, depending on the reaction conditions and the structure of the starting material (Clark, 1975). Additionally, reactions involving malonic acid derivatives can result in the formation of chelate complexes, indicating their potential in coordination chemistry (Appleton et al., 1990).

Physical Properties Analysis

The physical properties of n-Heptylmalonic acid, such as solubility, melting point, and crystalline structure, can be inferred from studies on similar compounds. For example, insights into the supramolecular features and hydrogen bonding patterns of related dicarboxylic acids provide valuable information on their physical characteristics and how these properties influence their reactivity and applications (Dey et al., 2016).

Chemical Properties Analysis

The chemical properties of n-Heptylmalonic acid, including its reactivity with other compounds and potential for forming complexes, are central to its applications in synthesis and materials science. The reactivity of malonic acid derivatives with peptides, amino acids, and other substrates underscores their utility in biochemical and pharmaceutical research (Smyth et al., 1964).

科学的研究の応用

アミノ酸代謝

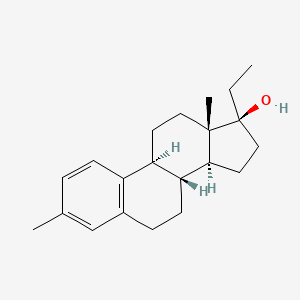

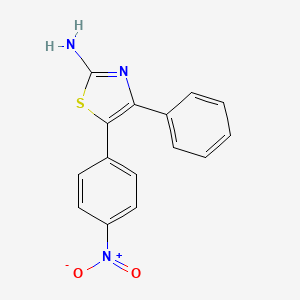

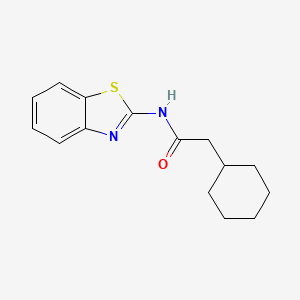

n-ヘプチルマロン酸: は、タンパク質合成や様々な代謝プロセスに不可欠なアミノ酸の代謝に役割を果たします。 アミノ酸代謝の変化は、代謝性疾患や癌などの様々な疾患の兆候となる可能性があります {svg_1}。n-ヘプチルマロン酸の関与に関する研究は、これらの状態のより深い理解と標的療法の開発につながる可能性があります。

フラボノイド生合成

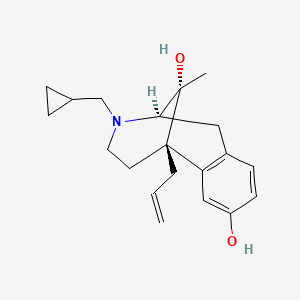

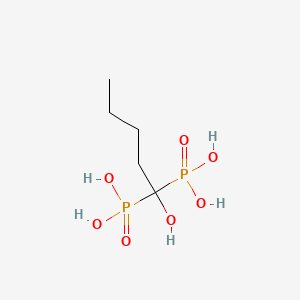

フラボノイドは、植物の防御と人間の栄養に重要な役割を果たす植物の二次代謝産物ですn-ヘプチルマロン酸は、フラボノイドの生合成経路に関与しています {svg_2}。その役割を理解することは、健康上の利点と農業への応用が期待されるフラボノイドの生産を向上させる可能性があります。

植物ホルモン分析

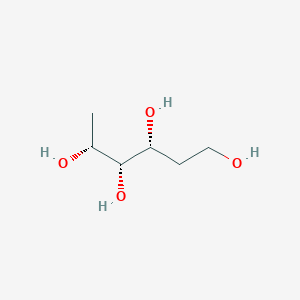

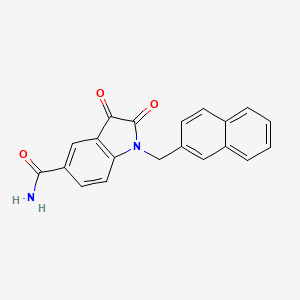

植物ホルモンは植物の成長と発達を調節しますn-ヘプチルマロン酸は、植物ホルモンの検出と定量のための分析方法に使用できます {svg_3}。これは、植物の生理学を理解し、作物の収量を向上させるのに役立ちます。

プロテアーゼ研究

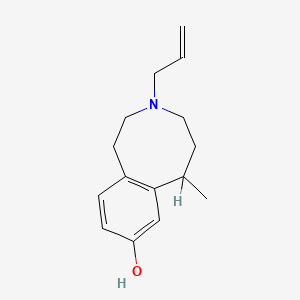

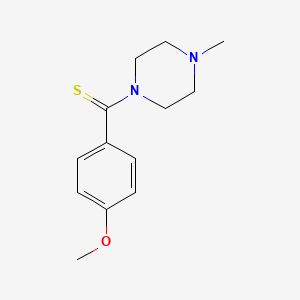

プロテアーゼは、ペプチド合成やタンパク質消化などの様々な用途において、分子生物学において不可欠ですn-ヘプチルマロン酸は、これらの酵素の活性と安定性を研究する上で重要となる可能性があります {svg_4}。これは、バイオテクノロジーと医薬品への影響を及ぼします。

治療的応用

n-ヘプチルマロン酸: は、アミノ酸代謝への関与により、治療的な応用が期待されます。 それは、癌や炎症などの病気の治療のための候補となる可能性があります {svg_5}。この分野の研究は、新しい薬物や治療戦略の開発につながる可能性があります。

植物成長研究

農業研究において、n-ヘプチルマロン酸は、様々なストレス条件下での植物の成長を研究する上で重要となる可能性があります {svg_6}。それは、植物が環境ストレスに適応するのを助ける代謝経路に影響を与える可能性があり、その結果、ストレス耐性のある作物品種の開発に貢献する可能性があります。

土壌栄養研究

n-ヘプチルマロン酸: は、土壌栄養素の動態に役割を果たし、植物の吸収に必要な栄養素の利用可能性に影響を与える可能性があります {svg_7}。この分野の研究は、栄養管理方法の改善と土壌の肥沃度向上につながる可能性があります。

作用機序

Target of Action

n-Heptylmalonic acid, also known as 2-heptylmalonate or 2-heptylpropanedioate , is a medium-chain fatty acid

Biochemical Pathways

n-Heptylmalonic acid is likely involved in fatty acid metabolism, given its classification as a medium-chain fatty acid . Fatty acids play a crucial role in energy production, acting as substrates for beta-oxidation, a process that generates acetyl-CoA, which can then enter the citric acid cycle for further energy production.

特性

IUPAC Name |

2-heptylpropanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-2-3-4-5-6-7-8(9(11)12)10(13)14/h8H,2-7H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSFZWUJOBANROZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20226902 | |

| Record name | n-Heptylmalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20226902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Heptylmalonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059719 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

760-54-3 | |

| Record name | 2-Heptylpropanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=760-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Heptylpropanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000760543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | n-Heptylmalonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3834 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-Heptylmalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20226902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HEPTYLPROPANEDIOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4AF7W5PDX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Indolizino[1,2-b]quinolin-9(11H)-one, 7-(1-hydroxypropyl)-8-methyl-, (S)-](/img/structure/B1196981.png)

![5,7-Difluoro-6-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one](/img/structure/B1196983.png)

![1-[[3-(4-Chlorophenoxy)phenyl]methyl]-4-ethylpiperazine](/img/structure/B1196988.png)

![3-[[[5-(Phenylmethyl)-1,3,4-oxadiazol-2-yl]thio]methyl]benzoic acid](/img/structure/B1196995.png)

![4,4'-Dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B1196996.png)